molecular formula C20H12F3N5O3 B10957490 7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10957490
M. Wt: 427.3 g/mol
InChI Key: ALSRIJGLSSWUOT-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization with difluoromethyl, fluoro, nitrophenyl, and phenyl groups. One common approach is the difluoromethylation of heterocycles via a radical process, which has been extensively studied for its applicability in functionalizing diverse fluorine-containing heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the difluoromethyl group may yield difluoromethyl ketones, while reduction of the nitro group may produce corresponding amines.

Scientific Research Applications

7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may be utilized in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and nitrophenyl groups may play a crucial role in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its combination of difluoromethyl, fluoro, nitrophenyl, and phenyl groups, which contribute to its distinct chemical properties and potential applications. The presence of these groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H12F3N5O3

Molecular Weight

427.3 g/mol

IUPAC Name

7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H12F3N5O3/c21-14-7-6-12(8-16(14)28(30)31)25-20(29)13-10-24-27-17(18(22)23)9-15(26-19(13)27)11-4-2-1-3-5-11/h1-10,18H,(H,25,29)

InChI Key

ALSRIJGLSSWUOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-]

Origin of Product

United States

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